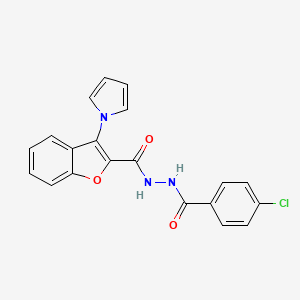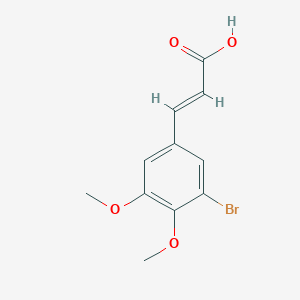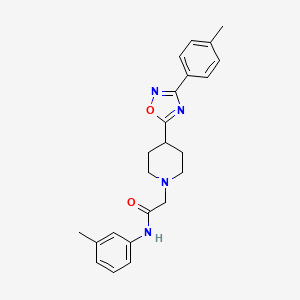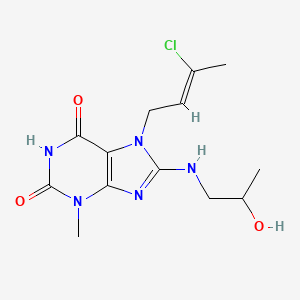
(4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))(2-phenylethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))(2-phenylethyl)amine” is a chemical compound with the molecular formula C18H17ClN2S and a molecular weight of 328.86 .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazolyl ring attached to a phenylethylamine and a chloro-methylphenyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 328.86 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved information.Scientific Research Applications
Molecular and Electronic Structure Investigation
A study conducted by Özdemir et al. (2009) prepared and characterized a molecule similar in structure to (4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))(2-phenylethyl)amine, focusing on its molecular and electronic structure through various techniques including X-ray diffraction and density functional theory (DFT) calculations. This research provides insights into the compound's molecular geometry, vibrational frequencies, and frontier molecular orbitals, highlighting its potential in material science and pharmaceutical applications Özdemir, Dinçer, Cukurovalı, & Büyükgüngör, 2009.
Corrosion Inhibition Studies
Kaya et al. (2016) explored thiazole derivatives for their corrosion inhibition performances on iron metal, employing quantum chemical parameters and molecular dynamics simulations. Their findings suggest that this compound could serve as a potent corrosion inhibitor due to its electronic properties and interaction strength with metal surfaces, making it valuable in materials engineering and protection Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016.
Security Ink Development
Lu & Xia (2016) developed a novel V-shaped molecule for application as security ink, which shows promise for this compound in creating sensitive and secure inks for anti-counterfeiting measures. Their study emphasizes the compound's unique morphological-dependent fluorochromism, useful in developing advanced security materials Lu & Xia, 2016.
Properties
IUPAC Name |
4-(4-chloro-3-methylphenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2S/c1-13-11-15(7-8-16(13)19)17-12-22-18(21-17)20-10-9-14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURCAJDEOGLNJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NCCC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzamide](/img/structure/B2664652.png)



![5-((4-Benzylpiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2664656.png)
![N-{4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl}-4-phenoxybenzenesulfonamide](/img/structure/B2664657.png)


![N,N-Dimethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2664663.png)
![3-(4-fluorophenyl)-9-(2-methoxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2664666.png)
![Methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate](/img/no-structure.png)
![N-[[6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]oxirane-2-carboxamide](/img/structure/B2664669.png)

![Ethyl 5,5,7,7-tetramethyl-2-[(4-methylbenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2664673.png)
